NBQX disodium salt
Overview
Description
NBQX disodium salt is a chemical compound that belongs to the family of non-competitive AMPA receptor antagonists. It is widely used in scientific research for its ability to block the activity of AMPA receptors, which are responsible for the excitatory neurotransmission in the brain.
Scientific Research Applications
Neuroprotection in Cerebral Ischemia : NBQX is a neuroprotectant for cerebral ischemia. It acts as an inhibitor of the quisqualate subtype of the glutamate receptor, providing protection against global ischemia, even when administered hours after an ischemic challenge (Sheardown et al., 1990).
Antinociception in Spinal Cord : NBQX-induced antinociception in the spinal cord of rats is mediated by AMPA receptors, not by kainate receptors. This suggests its potential application in pain management (Kong & Yu, 2006).
Treatment of Central Pain after Spinal Cord Injury : Intrathecal application of NBQX, a non-NMDA AMPA/kainate receptor antagonist, reduces mechanical but not thermal allodynia in a rodent model of chronic central pain after spinal cord injury (Bennett et al., 2000).
Improvement of Mitochondrial Function after Spinal Cord Injury : Treatment with NBQX improves mitochondrial function and reduces oxidative stress after traumatic spinal cord injury. This indicates its potential in aiding recovery following spinal cord trauma (Mu et al., 2002).
Neuroprotective Effects in Forebrain Ischemia : NBQX shows neuroprotective effects following severe forebrain ischemia, indicating its potential in the treatment of brain injuries caused by ischemia (Li & Buchan, 1993).
Anticonvulsant Action in Mice : NBQX has anticonvulsant properties, suppressing maximal electroshock seizures in mice. This suggests its potential use in the treatment of epileptic seizures (Taylor & Vartanian, 1992).
Interaction with Dopamine Agonists in Parkinsonian Monkeys : NBQX does not alter the motor response induced by dopamine agonists in parkinsonian monkeys, indicating no significant interaction between AMPA receptors and dopamine receptors in this context (Luquin et al., 1993).
Blockade of AMPA Receptor Prevents Hippocampal Injury : Blocking the AMPA receptor with NBQX prevents hippocampal injury following severe forebrain ischemia, highlighting its role in neuroprotection (Buchan et al., 1991).
properties
IUPAC Name |
disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJKYIUJRJEABK-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4Na2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019087 | |
Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NBQX disodium salt | |
CAS RN |
479347-86-9 | |
Record name | Nbqx disodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479347869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NBQX disodium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSU8N86V27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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